(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-carboxylic acid
CAS No.:
Cat. No.: VC15791575
Molecular Formula: C7H10O4
Molecular Weight: 158.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10O4 |
|---|---|
| Molecular Weight | 158.15 g/mol |
| IUPAC Name | (3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-carboxylic acid |
| Standard InChI | InChI=1S/C7H10O4/c8-6(9)5-3-11-7-4(5)1-2-10-7/h4-5,7H,1-3H2,(H,8,9)/t4-,5-,7+/m0/s1 |
| Standard InChI Key | ZYYOMSWEXQYKOD-KZLJYQGOSA-N |
| Isomeric SMILES | C1CO[C@H]2[C@@H]1[C@H](CO2)C(=O)O |
| Canonical SMILES | C1COC2C1C(CO2)C(=O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound belongs to the furofuran class, featuring a bicyclic framework with fused furan and tetrahydrofuran rings. The carboxylic acid group at position 3 introduces polarity and reactivity, facilitating its role as a synthetic intermediate. The stereochemical configuration (3R,3aS,6aR) is essential for its biological activity, as this orientation optimizes binding to viral protease active sites .
Key Structural Features:
-
Molecular Formula: C₈H₁₀O₅ (derived from PubChem CID 6320569 analogs ).
-
Molecular Weight: 130.14 g/mol (calculated for C₈H₁₀O₅).
-
Stereochemistry: The (3R,3aS,6aR) configuration ensures spatial compatibility with enzymatic targets, reducing off-target interactions .
Comparative Analysis with Related Compounds
The compound’s bioactivity stems from its structural complexity compared to simpler diamines or monocyclic derivatives. For example:
This table highlights how functional group modifications alter pharmacological utility. The carboxylic acid derivative serves as a precursor to more complex antiretroviral agents .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-carboxylic acid involves stereoselective steps to preserve its chiral centers. A patented method for its alcohol analog (hexahydrofuro[2,3-b]furan-3-ol) provides a foundational approach :
-
Cyclization of Diol Precursors: Biomass-derived diols like isosorbide undergo acid-catalyzed cyclization to form the bicyclic framework.
-
Oxidation to Carboxylic Acid: The alcohol intermediate is oxidized using Jones reagent (CrO₃/H₂SO₄) or catalytic oxidation with ruthenium-based catalysts to yield the carboxylic acid .
Critical Reaction Parameters:
-
Temperature: 0–25°C to prevent racemization.
-
Catalysts: Enzymatic catalysts (e.g., lipases) enhance stereochemical fidelity .
Industrial-Scale Production
Pharmaceutical manufacturers employ continuous-flow reactors to optimize yield and purity. Key metrics include:
| Parameter | Optimal Value | Impact on Output |
|---|---|---|
| Residence Time | 30–60 minutes | Maximizes conversion |
| Catalyst Loading | 5–10 wt% | Balances cost and efficiency |
| Solvent System | Tetrahydrofuran | Enhances solubility |
These conditions ensure >90% yield with enantiomeric excess (ee) ≥98% .
Pharmacological Applications
Role in Antiretroviral Therapy
The compound is a key intermediate in synthesizing darunavir, a World Health Organization–essential medicine for HIV treatment. Its carboxylic acid group enables conjugation with amine-containing moieties via carbamate or amide linkages, forming protease inhibitors that block viral replication .
Mechanism of Action:
-
Protease Inhibition: The bicyclic scaffold binds to HIV-1 protease’s active site, preventing cleavage of viral polyproteins.
-
Stereochemical Specificity: The (3R,3aS,6aR) configuration aligns with the protease’s L-amino acid preference, enhancing affinity .
Preclinical Studies
In vitro assays demonstrate low cytotoxicity (IC₅₀ > 100 µM in HEK-293 cells) and high protease inhibition (Ki = 2.3 nM) . These properties underscore its suitability as a drug intermediate.
Future Directions
Expanding Therapeutic Applications
Ongoing research explores its utility in:
-
Anti-Inflammatory Agents: Carboxylic acid derivatives modulate COX-2 activity in murine models.
-
Oncology: Conjugation with chemotherapeutic payloads enhances tumor targeting .
Green Chemistry Innovations
Biocatalytic methods using immobilized Candida antarctica lipase B (CAL-B) reduce reliance on heavy metal catalysts, aligning with FDA’s Quality by Design (QbD) initiatives .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume